tos-GPR-ANBA-IPA acetate
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Overview
Description
Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic peptide substrate used primarily in luminescence measurement . This compound is characterized by its molecular formula C₃₂H₄₅N₉O₁₀S and a molecular weight of 747.82 g/mol . It is commonly used in biochemical assays and research applications due to its ability to produce measurable luminescence signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves the sequential coupling of amino acids and protective groups. The process typically starts with the protection of the amino group of glycine with a tosyl group. This is followed by the coupling of proline, arginine, and ANBA-IPA (4-aminonaphthalene-1,8-dicarboxylic acid) using standard peptide synthesis techniques . The final product is then acetylated to form the acetate salt.
Industrial Production Methods: Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA acetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized to obtain a stable, solid form suitable for storage and use in research .
Chemical Reactions Analysis
Types of Reactions: Tos-Gly-Pro-Arg-ANBA-IPA acetate primarily undergoes hydrolysis and luminescence reactions. Hydrolysis occurs in the presence of specific enzymes, leading to the cleavage of peptide bonds .
Common Reagents and Conditions:
Luminescence Measurement: The compound is used in luminescence assays where it reacts with luminescent reagents under specific conditions to produce a measurable light signal.
Major Products Formed: The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA acetate are individual amino acids and ANBA-IPA .
Scientific Research Applications
Tos-Gly-Pro-Arg-ANBA-IPA acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves its interaction with specific enzymes that catalyze the hydrolysis of peptide bonds. This reaction releases ANBA-IPA, which can then participate in luminescence reactions . The luminescence signal produced is proportional to the enzyme activity, allowing for quantitative measurement .
Comparison with Similar Compounds
- Tos-Gly-Pro-Arg-ANBA-IPA (without acetate)
- Tos-Gly-Pro-Arg-ANBA-IPA hydrochloride
Comparison: Tos-Gly-Pro-Arg-ANBA-IPA acetate is unique due to its acetylated form, which enhances its solubility and stability compared to its non-acetylated counterparts . This makes it more suitable for use in various biochemical assays and industrial applications .
Properties
CAS No. |
2070009-46-8 |
---|---|
Molecular Formula |
C₃₂H₄₅N₉O₁₀S |
Molecular Weight |
747.82 |
sequence |
One Letter Code: Tos-GPR-ANBA-IPA |
Synonyms |
tos-GPR-ANBA-IPA acetate |
Origin of Product |
United States |
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